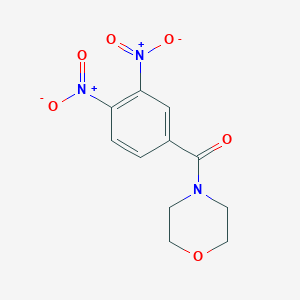

(3,4-Dinitrophenyl)(morpholino)methanone

描述

Contextualization of Morpholine-Containing Architectures in Chemical Synthesis

The morpholine (B109124) ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry and organic synthesis. nih.govnih.gov Its inclusion in a molecule is often a deliberate strategy to impart favorable physicochemical and pharmacokinetic properties. sci-hub.seresearchgate.net

Key Contributions of the Morpholine Moiety:

Improved Physicochemical Properties: The morpholine unit can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug candidates.

Pharmacokinetic Enhancement: Its presence can lead to improved metabolic stability, reducing in vivo clearance and enhancing a compound's half-life. nih.govresearchgate.net

Biological Activity: The morpholine ring itself can be an integral part of the pharmacophore, directly interacting with biological targets such as enzymes and receptors. sci-hub.se It is a component in numerous approved drugs, highlighting its value. sci-hub.se

Synthetic Versatility: As a secondary amine, morpholine is a readily available and versatile building block that can be easily incorporated into larger structures through various synthetic methodologies. sci-hub.see3s-conferences.org

The morpholine moiety is recognized for its ability to serve as a structural anchor, providing a robust framework upon which other functional groups can be arrayed to achieve specific biological activities. sci-hub.se Its widespread use underscores its reputation as a reliable component for creating bioactive molecules. e3s-conferences.org

Significance of Dinitrophenyl Moieties in Advanced Synthetic Methodologies

The dinitrophenyl group, particularly the 2,4-dinitrophenyl arrangement, is a classic functional group in organic chemistry, primarily known for its utility in derivatization and identification reactions. ontosight.aigeeksforgeeks.org The strong electron-withdrawing nature of the two nitro groups profoundly influences the reactivity of the aromatic ring and adjacent functional groups. allen.in

Roles of the Dinitrophenyl Group:

Reagent for Carbonyl Identification: 2,4-Dinitrophenylhydrazine (B122626) is a well-known reagent (Brady's reagent) used to detect and characterize aldehydes and ketones by forming brightly colored dinitrophenylhydrazone precipitates. allen.inproprep.comaskfilo.com This highlights the reactivity imparted by the dinitrophenyl system.

Electrophilic Aromatic Substitution: The nitro groups are powerful deactivating groups and meta-directors in electrophilic aromatic substitution reactions. However, they render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry for forging carbon-heteroatom bonds.

Modulation of Electronic Properties: The inclusion of a dinitrophenyl moiety can significantly alter a molecule's electronic profile, which can be useful in the design of materials with specific optical or electronic properties. ontosight.ai

In the context of (3,4-Dinitrophenyl)(morpholino)methanone, the 3,4-dinitrophenyl substitution pattern makes the phenyl ring exceptionally electron-poor, which could be exploited in various synthetic transformations.

Overview of Methanone (B1245722) Derivatives as Versatile Chemical Scaffolds

Methanone derivatives, also known as ketones, feature a central carbonyl group (C=O) bridging two different molecular fragments. ontosight.ai This simple yet effective linker is a fundamental building block in organic synthesis. minakem.comsigmaaldrich.com The parent diarylketone, benzophenone, is a widely used building block in its own right. wikipedia.org

Versatility of the Methanone Linker:

Structural Diversity: The methanone core allows for the straightforward connection of a vast array of cyclic and acyclic substituents, enabling the creation of large and diverse chemical libraries. researchgate.net

Synthetic Handle: The carbonyl group itself is a site for numerous chemical transformations, including reduction to an alcohol or methylene (B1212753) group, and addition reactions with various nucleophiles.

Pharmacological Importance: The methanone scaffold is present in many biologically active compounds and approved drugs, where it can act as a rigid linker to properly orient pharmacophoric groups for optimal target binding. ontosight.ainih.gov

In this compound, the methanone group serves as the crucial covalent link that joins the electron-rich morpholine moiety with the electron-deficient dinitrophenyl ring, creating a molecule with a distinct electronic and structural profile.

Table 1: Properties of Constituent Moieties

| Moiety | Key Features | Role in Synthesis & Medicinal Chemistry |

|---|---|---|

| Morpholine | Saturated heterocycle, secondary amine | Improves solubility and metabolic stability; acts as a pharmacophore; versatile building block. nih.govsci-hub.seresearchgate.net |

| Dinitrophenyl | Electron-deficient aromatic ring | Activates the ring for nucleophilic substitution; used in derivatization reagents. allen.in |

| Methanone | Carbonyl (C=O) linker | Connects molecular fragments; serves as a synthetic handle for further reactions. ontosight.aisigmaaldrich.com |

属性

IUPAC Name |

(3,4-dinitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZLWWJIFPMIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516135 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65003-28-3 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dinitrophenyl Morpholino Methanone

Strategies for the Formation of the Amide Bond

The creation of the amide bond between 3,4-dinitrobenzoic acid and morpholine (B109124) is the cornerstone of the synthesis of (3,4-dinitrophenyl)(morpholino)methanone. This transformation can be achieved through several strategies, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of morpholine.

Acylation of Morpholine with Activated 3,4-Dinitrobenzoic Acid Derivatives

A highly effective and widely employed method for forming the amide bond is the acylation of morpholine with an activated derivative of 3,4-dinitrobenzoic acid. This pre-activation of the carboxylic acid enhances its electrophilicity, allowing for a more facile reaction with the moderately nucleophilic morpholine.

One of the most common and efficient methods for activating a carboxylic acid is its conversion to the corresponding acid chloride. For the synthesis of this compound, 3,4-dinitrobenzoic acid can be readily converted to 3,4-dinitrobenzoyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this transformation.

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and effective method for generating acid chlorides. The reaction proceeds through the formation of a reactive Vilsmeier-type intermediate. The resulting 3,4-dinitrobenzoyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution with morpholine. A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.

A general procedure for the amidation of a benzoyl chloride with morpholine involves the slow addition of the benzoyl chloride to a stirred solution of morpholine and a tertiary amine base in an aprotic solvent like dichloromethane (B109758) at room temperature. chemspider.com

Beyond the acid chloride approach, a vast array of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the often-sensitive acid chloride. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and reaction time. For a sterically hindered or electronically deactivated substrate like 3,4-dinitrobenzoic acid, the selection of an appropriate coupling agent is critical.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimide-based Reagents:

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used carbodiimides. chemistrysteps.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.com EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. nih.gov To suppress potential side reactions and racemization (in the case of chiral acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed. nih.gov

Phosphonium and Uronium/Aminium Salt Reagents:

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) , O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) , and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. nih.gov They activate the carboxylic acid by forming active ester intermediates, which then react with the amine. HATU, in particular, is known for its high reactivity and is often used for challenging couplings involving hindered acids or amines. nih.gov

The optimization of the reaction conditions involves screening various coupling reagents, solvents, bases, and temperatures to achieve the highest possible yield and purity of this compound. The following table illustrates a hypothetical comparison of different coupling reagents for a generic amide synthesis, highlighting the importance of reagent selection.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |

| EDC | HOBt | DIPEA | DMF | 70-90 |

| DCC | DMAP | - | CH₂Cl₂ | 70-90 |

| HATU | - | DIPEA | DMF | 85-95 |

| PyBOP | - | DIPEA | DMF | 80-90 |

This table represents typical yield ranges for amide coupling reactions and the optimal choice can be substrate-dependent.

A comparative study of amide-bond forming reagents in aqueous media showed that for the coupling of aniline, uronium-based reagents like TPTU-NMI and COMU-collidine provided the highest conversions. luxembourg-bio.com For sterically demanding carboxylic acids, the combination of DIC with HOPO afforded the best results. luxembourg-bio.com

Alternative Carbonyl-Amine Condensation Approaches

While the activation of the carboxylic acid is the most prevalent strategy, alternative methods for forming the amide bond exist. These can include, for example, the use of transamidation reactions or direct amidation at high temperatures. However, for a substrate like 3,4-dinitrobenzoic acid, these methods are generally less efficient and may require harsh conditions that could lead to side reactions involving the nitro groups. More contemporary approaches in amide synthesis focus on catalytic methods to improve sustainability, though their application to this specific transformation would require further investigation. growingscience.com

Synthesis of the Morpholine Ring System as a Precursor

The morpholine ring is a common heterocyclic motif in many biologically active compounds and serves as a key building block in this synthesis. While morpholine itself is commercially available, the synthesis of substituted morpholines can be a crucial preceding step for creating more complex analogues of the target compound.

Ring-Closing Methodologies for Substituted Morpholines

The construction of the morpholine ring typically involves the formation of the two key C-O and C-N bonds in an intramolecular fashion. A common and straightforward approach is the intramolecular cyclization of a suitable open-chain precursor.

One of the most classical methods for morpholine synthesis is the dehydration of N-substituted diethanolamines. This can be achieved by heating in the presence of a strong acid like sulfuric acid. A related and often milder approach is the intramolecular Williamson ether synthesis, where an N-substituted-2-haloethylamine or a salt thereof is treated with a base to induce ring closure.

More advanced and stereoselective methods have also been developed. For instance, an amino diol can be converted into a chloro derivative by treatment with oxalyl chloride, followed by cyclization with a base like sodium hydride to afford the morpholine ring. researchgate.net

Palladium-catalyzed methodologies have also emerged as powerful tools for the synthesis of substituted morpholines. For example, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can generate cis-3,5-disubstituted morpholines with high stereoselectivity. luxembourg-bio.com

Another modern approach involves a simple, high-yielding, one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method relies on the selective monoalkylation of the amine. chemrxiv.org

Green Synthesis Protocols for Morpholine Ring Formation

The morpholine heterocycle is a vital structural motif in many functional molecules. Traditional synthetic routes to morpholines often involve multiple steps, hazardous reagents like chloroacetyl chloride, and wasteful reduction steps using metal hydrides. In contrast, modern green synthesis protocols aim to overcome these limitations by improving efficiency and reducing environmental impact.

A significant advancement in this area is the one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using ethylene sulfate. This methodology represents a substantial improvement in efficiency and environmental safety. The process begins with the reaction of a 1,2-amino alcohol with ethylene sulfate, an inexpensive and readily available reagent. This step proceeds as a simple SN2 reaction, leading to the selective N-monoalkylation of the amine and the formation of a zwitterionic intermediate. This intermediate can often be isolated through crystallization. The subsequent cyclization is achieved under mild conditions with the addition of a base such as potassium tert-butoxide (tBuOK), yielding the desired morpholine derivative in high purity.

The key advantages of this green protocol are:

Step Economy: It reduces a traditional three-step process (acylation, reduction, cyclization) to a more efficient one or two-step sequence.

Redox Neutrality: The method avoids the use of hydride reducing agents (e.g., LiAlH₄, NaBH₄) and their associated waste streams.

Safety and Reagent Profile: It eliminates the need for toxic and corrosive reagents like chloroacetyl chloride.

Scalability: The protocol has been successfully demonstrated on scales exceeding 50 grams, highlighting its practical utility.

This approach demonstrates broad substrate scope, accommodating a variety of substituents on the 1,2-amino alcohol precursor. The unique reactivity of ethylene sulfate minimizes the common problem of bisalkylation, leading to cleaner reactions and higher yields of the desired monoalkylated product.

Exploration of Cascade and Multicomponent Reactions for Core Assembly

Cascade and multicomponent reactions (MCRs) represent the pinnacle of synthetic efficiency, enabling the construction of complex molecules from simple precursors in a single operation. nih.gov These reactions minimize purification steps, reduce waste, and save time and resources. While a specific, dedicated MCR for the direct synthesis of this compound is not prominently reported, the principles of these advanced reactions can be explored for its assembly.

A plausible strategy would involve the formation of the central benzamide (B126) bond through a convergent reaction. Several modern MCRs and cascade reactions are known to produce amides and benzamides. globethesis.comnih.gov For example, a transition-metal-free MCR has been developed for the synthesis of benzamides from arynes, isocyanides, and water. globethesis.com In a hypothetical application, an aryne generated from a 1,2-dihalo-4,5-dinitrobenzene precursor could react with a morpholine-derived isocyanide, with the carbonyl oxygen being supplied by a water molecule in the reaction mixture.

Alternatively, palladium-catalyzed cascade reactions offer a powerful tool for amide synthesis from aryl halides. nih.gov A conceptual pathway could involve the carbonylative coupling of a 1-halo-3,4-dinitrobenzene with morpholine. In such a sequence, a palladium catalyst would facilitate the insertion of carbon monoxide (as the carbonyl source) and subsequent coupling with morpholine to form the desired amide bond in a single pot.

Another explored avenue is the copper-catalyzed cascade reaction of aryl halides with ammonia (B1221849) surrogates. While these typically produce primary amines, the underlying principle of coupling an aryl halide with a nitrogen source could be adapted. A more relevant approach might be a three-component reaction involving a 3,4-dinitrophenyl precursor, a carbonyl source, and morpholine. For instance, reactions that couple benzoic acids, amines, and a third component to build a heterocyclic core could be conceptually adapted. The challenge lies in finding compatible reaction conditions that tolerate the strongly electron-withdrawing nitro groups.

These exploratory pathways highlight the potential of modern synthetic methods. Although they require specific adaptation and optimization for the target molecule, they offer a more convergent and potentially more efficient alternative to the traditional linear synthesis involving the pre-formation of 3,4-dinitrobenzoic acid.

Sophisticated Spectroscopic and Spectrometric Characterization of 3,4 Dinitrophenyl Morpholino Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "(3,4-Dinitrophenyl)(morpholino)methanone," the ¹H NMR spectrum is expected to show distinct signals for the protons on the dinitrophenyl ring and the morpholine (B109124) ring.

The protons of the morpholine ring are expected to appear as two multiplets in the upfield region of the spectrum, typically between 3.0 and 4.0 ppm. The protons on the carbons adjacent to the oxygen atom will be deshielded and appear at a slightly higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom.

The aromatic protons on the 3,4-dinitrophenyl ring will be significantly deshielded due to the electron-withdrawing nature of the nitro groups and the carbonyl group. They are expected to resonate in the downfield region of the spectrum, likely between 7.5 and 8.5 ppm. The splitting pattern of these aromatic protons would provide valuable information about their relative positions on the ring. Specifically, one would expect to see a doublet for the proton at position 5, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine CH₂-N | 3.4 - 3.7 | m |

| Morpholine CH₂-O | 3.7 - 4.0 | m |

| Aromatic H-2 | 8.0 - 8.2 | d |

| Aromatic H-5 | 7.8 - 8.0 | d |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon is expected to be the most deshielded carbon, appearing in the range of 165-175 ppm. The carbons of the dinitrophenyl ring will also be in the downfield region, typically between 120 and 150 ppm. The carbons bearing the nitro groups will be significantly deshielded. The carbons of the morpholine ring will appear in the upfield region of the spectrum, generally between 40 and 70 ppm, with the carbons adjacent to the oxygen atom appearing at a higher chemical shift than those adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 165 - 175 |

| Aromatic C-1 | 135 - 140 |

| Aromatic C-2 | 125 - 130 |

| Aromatic C-3 | 145 - 150 |

| Aromatic C-4 | 148 - 153 |

| Aromatic C-5 | 120 - 125 |

| Aromatic C-6 | 130 - 135 |

| Morpholine CH₂-N | 40 - 45 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between the adjacent protons on the morpholine ring and between the coupled protons on the dinitrophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. An HMQC or HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For "this compound," with a molecular formula of C₁₁H₁₁N₃O₆, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₁H₁₁N₃O₆ | 281.0648 |

Note: These are calculated values. The experimentally observed mass may vary slightly.

In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For "this compound," fragmentation is likely to occur at the amide bond and within the dinitrophenyl and morpholine rings.

Common fragmentation pathways for amides involve the cleavage of the amide bond, leading to the formation of an acylium ion and a neutral amine fragment, or vice versa. In this case, cleavage could result in a 3,4-dinitrobenzoyl cation or a morpholinoyl cation. Further fragmentation of the dinitrophenyl ring could involve the loss of nitro groups (NO₂). The morpholine ring can undergo ring-opening fragmentation. The analysis of these fragment ions would provide strong evidence for the proposed structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion Structure |

|---|---|

| 195 | [O₂N-C₆H₃(NO₂)-C=O]⁺ |

| 149 | [O₂N-C₆H₃-C=O]⁺ |

Note: These are predicted fragment ions. The relative abundance of these ions would depend on the ionization technique and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum would be dominated by signals from the carbonyl group, the two nitro groups, and the morpholine ring.

Expected Characteristic Carbonyl (C=O) Stretching Frequencies

The carbonyl (C=O) group of the methanone (B1245722) linker is expected to produce a strong and sharp absorption band in the IR spectrum. As an amide (specifically, a tertiary amide), the C=O stretching frequency is influenced by the electronic effects of both the dinitrophenyl ring and the nitrogen atom of the morpholine ring. The electron-withdrawing nature of the dinitrophenyl group would typically increase the carbonyl stretching frequency, while the electron-donating potential of the morpholine nitrogen would tend to decrease it through resonance. Generally, the C=O stretch for tertiary amides appears in the range of 1630-1670 cm⁻¹. The presence of the strongly deactivating dinitrophenyl group would likely shift this band towards the higher end of the range.

Expected Nitro Group (NO₂) Vibrational Modes

The two nitro (NO₂) groups attached to the phenyl ring would give rise to two distinct and strong absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the N=O bonds.

Asymmetric (ν_as) NO₂ Stretch: This mode typically appears as a strong band in the region of 1500-1570 cm⁻¹.

Symmetric (ν_s) NO₂ Stretch: This vibration gives rise to a strong band in the 1330-1370 cm⁻¹ region.

The precise location of these bands can be influenced by their position on the aromatic ring and by electronic interactions with other substituents.

Expected Morpholine Ring Vibrations

The morpholine ring would contribute several characteristic bands to the IR spectrum. The most prominent of these are the C-O-C and C-N-C stretching vibrations.

C-O-C Stretching: The ether linkage within the morpholine ring is expected to produce a strong, characteristic band for asymmetric stretching, typically found in the 1110-1140 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amine within the morpholine ring typically appear in the 1020-1250 cm⁻¹ region.

CH₂ Vibrations: The methylene (B1212753) (CH₂) groups of the morpholine ring will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, as well as scissoring (bending) vibrations around 1450-1470 cm⁻¹.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would reveal its molecular architecture, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

Without experimental data, predictions can be made based on related structures. The morpholine ring typically adopts a stable chair conformation. The amide bond connecting the carbonyl group to the morpholine nitrogen is expected to be planar due to resonance. The dihedral angle between the plane of the dinitrophenyl ring and the plane of the amide group would be a key conformational feature, influenced by steric hindrance and crystal packing forces. Intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl or nitro group oxygen atoms, would likely play a significant role in stabilizing the crystal structure.

Computational and Theoretical Investigations of 3,4 Dinitrophenyl Morpholino Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into the molecular world. For a molecule like (3,4-Dinitrophenyl)(morpholino)methanone, DFT could be a powerful tool to unravel its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. For this compound, of particular interest would be the relative orientation of the dinitrophenyl ring and the morpholine (B109124) ring. A conformational analysis would further explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This is critical as the molecule's shape is intrinsically linked to its reactivity and interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO Energetics, Charge Distribution)

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its electron-donating and electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, a detailed analysis of the charge distribution would identify which parts of the molecule are electron-rich and which are electron-poor, highlighting potential sites for nucleophilic or electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around a molecule. This color-coded map would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the EPS map would likely show negative potential around the oxygen atoms of the nitro groups and the carbonyl group, indicating their propensity to interact with positive charges. Conversely, positive potential might be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations could predict the infrared (IR) vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. Similarly, the ultraviolet-visible (UV-Vis) absorption spectrum could be simulated to understand the electronic transitions occurring within the molecule. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts would also be invaluable for structural elucidation.

Analysis of Intramolecular Interactions and Resonance Effects

The structure and properties of this compound are governed by a complex interplay of intramolecular interactions. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring will significantly influence the electron density across the entire molecule. This is achieved through resonance and inductive effects, which could be quantitatively analyzed using computational tools. Understanding these effects is crucial for explaining the molecule's reactivity and stability. For example, the resonance delocalization of electrons involving the nitro groups and the aromatic ring would play a significant role in the electronic structure.

Theoretical Studies on Reaction Energetics and Transition States

Theoretical studies in this area generally employ quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway. These calculations can elucidate the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. Key energetic parameters derived from these studies include activation energies (ΔG‡) and reaction enthalpies (ΔH).

For the reaction between morpholine and 3,4-dinitrobenzoyl chloride, the proposed mechanism likely involves a nucleophilic attack of the secondary amine group of morpholine on the carbonyl carbon of the acid chloride. This would proceed through a tetrahedral intermediate. Computational studies would aim to locate the transition state associated with the formation and breakdown of this intermediate.

Table 1: Hypothetical Energetic Data for the N-acylation of Morpholine with 3,4-Dinitrobenzoyl Chloride

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔG‡ | Gibbs free energy of activation for the formation of the tetrahedral intermediate. | 15 - 25 |

| ΔH | Enthalpy of reaction for the overall transformation. | -10 to -20 |

| ΔG‡ (breakdown) | Gibbs free energy of activation for the collapse of the tetrahedral intermediate to form the product. | 5 - 10 |

Note: The values presented in this table are hypothetical and are intended to illustrate the type of data that would be generated from a computational study. They are based on typical values for similar acylation reactions.

Detailed research findings from such a study would involve the geometric characterization of the transition state. This would include the determination of key bond lengths and angles, such as the forming N-C bond and the breaking C-Cl bond in the transition state.

Table 2: Hypothetical Geometric Parameters of the Primary Transition State

| Parameter | Description | Hypothetical Value (Å or degrees) |

| d(N-C) | Distance between the nitrogen of morpholine and the carbonyl carbon. | 1.8 - 2.2 Å |

| d(C-Cl) | Distance of the breaking bond between the carbonyl carbon and chlorine. | 2.0 - 2.4 Å |

| ∠(N-C-O) | Angle of approach of the nucleophilic nitrogen to the carbonyl group. | 105 - 115° |

Note: The values in this table are hypothetical and represent typical geometries for transition states in nucleophilic acyl substitution reactions.

The computational results would likely show that the presence of the two nitro groups on the phenyl ring of the benzoyl chloride significantly influences the reaction energetics. These electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for the nucleophilic attack by morpholine and making the reaction more favorable compared to a non-nitrated benzoyl chloride.

Chemical Reactivity and Derivatization Strategies for 3,4 Dinitrophenyl Morpholino Methanone

Transformations at the Methanone (B1245722) Carbonyl Center

The methanone carbonyl group in (3,4-Dinitrophenyl)(morpholino)methanone, an amide, exhibits reactivity that is influenced by both the electron-donating effect of the morpholine (B109124) nitrogen and the strong electron-withdrawing nature of the dinitrophenyl ring. This duality affects the electrophilicity of the carbonyl carbon, making it susceptible to a range of nucleophilic attacks.

The carbonyl carbon in this compound is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.com The strong electron-withdrawing effect of the two nitro groups on the phenyl ring enhances this electrophilicity. However, this is tempered by the electron-donating resonance effect of the adjacent morpholine nitrogen atom. Nucleophilic addition reactions typically proceed via a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The stability of this intermediate and the nature of the nucleophile determine the reaction's outcome. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the carbonyl group, though the amide functionality can be challenging for these reagents.

The general mechanism for nucleophilic addition to a carbonyl group is depicted below: Step 1: Nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. Step 2: Protonation of the resulting alkoxide to yield the addition product.

While specific studies on this compound are not prevalent, the principles of carbonyl chemistry suggest that it would react with potent nucleophiles under appropriate conditions. allstudiesjournal.com

The methanone carbonyl can be reduced to a carbinol (alcohol) functionality, yielding (3,4-Dinitrophenyl)(morpholino)methanol. This transformation requires the use of a suitable reducing agent. While sodium borohydride (B1222165) is generally effective for the reduction of ketones and aldehydes, it is typically unreactive towards amides. jsynthchem.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required to reduce amides to alcohols.

The reaction would proceed as follows:

This compound + LiAlH₄ → (3,4-Dinitrophenyl)(morpholino)methanol

It is crucial to consider the potential for the reduction of the nitro groups on the phenyl ring when employing powerful reducing agents. jsynthchem.com Selective reduction of the carbonyl group in the presence of nitro groups can be challenging and may require specific reagents or carefully controlled reaction conditions.

Condensation reactions involving the carbonyl group of this compound with nitrogen-containing nucleophiles, such as hydrazine (B178648) and its derivatives, are anticipated. These reactions typically result in the formation of a new carbon-nitrogen double bond. For instance, reaction with hydrazine would be expected to form a hydrazone derivative. researchgate.netresearchgate.net

A well-known example of such a reaction is the condensation of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which is a common test for aldehydes and ketones. researchgate.net Although amides are generally less reactive than aldehydes and ketones in these condensation reactions, the electrophilicity of the carbonyl carbon in the target molecule, enhanced by the dinitrophenyl group, might facilitate such transformations under forcing conditions.

Reactivity of the Dinitrophenyl Moiety

The dinitrophenyl group is the site of significant chemical reactivity, primarily due to the strong electron-withdrawing nature of the two nitro groups. These groups activate the aromatic ring for nucleophilic aromatic substitution and are themselves susceptible to reduction.

The presence of two nitro groups, which are strong electron-withdrawing groups, makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic renders the ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions. youtube.com In SₙAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While there is no inherent leaving group on the dinitrophenyl ring of the title compound, a suitably substituted precursor, such as one containing a halogen at a position activated by the nitro groups, would readily undergo SₙAr.

The activating effect of the nitro groups is most pronounced at the ortho and para positions relative to their location. scribd.com Therefore, in a hypothetical precursor like (2-chloro-4,5-dinitrophenyl)(morpholino)methanone, the chlorine atom would be highly activated towards substitution by nucleophiles. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

A study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines, including morpholine, demonstrated that aminodechlorination occurs, showcasing the susceptibility of such dinitrophenyl systems to SₙAr. researchgate.net

The two nitro groups on the phenyl ring can be reduced to amino groups. The selective reduction of one nitro group in the presence of the other, as well as in the presence of the amide functionality, is a key synthetic strategy. researchgate.net A variety of reagents and conditions have been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

Common methods for the selective reduction of one nitro group in a dinitroarene include the use of sodium sulfide (B99878) or polysulfides (Zinin reduction), or catalytic hydrogenation under carefully controlled conditions. stackexchange.com The regioselectivity of the reduction can often be influenced by steric and electronic factors. In the case of 3,4-dinitro-substituted compounds, the nitro group at the 4-position is generally less sterically hindered and may be preferentially reduced.

Several studies have reported the successful selective reduction of nitro groups in the presence of other reducible functionalities, such as amides and ketones, using various catalytic systems. sci-hub.stresearchgate.net For instance, hydrazine hydrate (B1144303) has been used for the selective reduction of aromatic nitro groups in the presence of an amide functionality under pressure. researchgate.net Another effective system for this transformation is sodium borohydride in the presence of a transition metal catalyst. jsynthchem.com

| Reagent/Condition | Functional Group Transformation | Product Class |

| Strong Nucleophiles (e.g., Grignard) | Nucleophilic addition to carbonyl | Tertiary alcohol derivatives |

| LiAlH₄ | Reduction of carbonyl | Carbinol derivatives |

| Hydrazine derivatives | Condensation with carbonyl | Hydrazone derivatives |

| Nucleophile (on a halogenated precursor) | Aromatic Nucleophilic Substitution | Substituted dinitrophenyl derivatives |

| Na₂S or controlled hydrogenation | Selective reduction of one nitro group | Nitro-amino-phenyl derivatives |

| Stronger reducing agents (e.g., Sn/HCl) | Reduction of both nitro groups | Diamino-phenyl derivatives |

Chemical Modifications of the Morpholino Ring System

The morpholine moiety within this compound offers several sites for chemical modification. The secondary amine nature of the morpholine nitrogen, even when part of an amide linkage, retains a degree of nucleophilicity, allowing for reactions such as N-alkylation and N-acylation under specific conditions. Furthermore, the carbon-hydrogen bonds on the morpholine ring can be targets for regioselective functionalization, enabling the introduction of various substituents.

N-Alkylation and N-Acylation Reactions of the Morpholine Nitrogen

While the nitrogen atom in the morpholine ring of this compound is part of an amide, and its lone pair of electrons is delocalized into the carbonyl group, it can still undergo N-alkylation and N-acylation reactions. However, the reactivity is generally lower compared to a free secondary amine due to the resonance stabilization of the amide bond. The presence of the strongly electron-withdrawing 3,4-dinitrophenyl group further decreases the nucleophilicity of the nitrogen atom.

N-Alkylation Reactions:

N-alkylation of amides typically requires strong bases and alkylating agents. For a compound like this compound, direct N-alkylation would likely necessitate the use of a strong base to deprotonate the nitrogen, forming an amidate anion, which then acts as a nucleophile. Common bases for such reactions include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting amidate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group onto the nitrogen atom.

It is important to note that O-alkylation can be a competing reaction, especially with harder alkylating agents. The choice of solvent and counter-ion can influence the N- versus O-selectivity.

| Reactant | Reagents | Product | Potential Yield |

| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-(3,4-dinitrophenyl)(morpholino)methanone | Moderate to Good |

N-Acylation Reactions:

N-acylation of the morpholine nitrogen in this compound would result in the formation of an N-acyl-N-aroylmorpholine, which is an imide structure. Similar to N-alkylation, this transformation would likely require activation of the nitrogen atom. The reaction could potentially proceed by treatment with a strong base followed by the addition of an acylating agent, such as an acid chloride or anhydride.

Alternatively, under forcing conditions, direct acylation might be achievable, although this is less common for amides. The resulting di-acylated nitrogen would be highly electron-deficient.

| Reactant | Reagents | Product | Potential Yield |

| This compound | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) | N-Acyl-(3,4-dinitrophenyl)(morpholino)methanone | Moderate |

Regioselective Functionalization of the Morpholine Ring

Beyond reactions at the nitrogen atom, the carbon-hydrogen (C-H) bonds of the morpholine ring are potential sites for functionalization. The development of C-H activation and functionalization methodologies has opened up new avenues for modifying heterocyclic scaffolds.

For the morpholine ring in this compound, the positions adjacent to the nitrogen (C2 and C6) and the oxygen (C3 and C5) have different electronic environments. The positions alpha to the nitrogen are generally more activated towards deprotonation and subsequent reaction with electrophiles, especially if the nitrogen can be coordinated to a directing group.

Recent advances in transition-metal-catalyzed C-H functionalization could be applied to achieve regioselective derivatization. For instance, palladium, rhodium, or ruthenium catalysts are often used to direct the functionalization of C-H bonds. In the case of N-acylmorpholines, the amide carbonyl group itself can act as a directing group, facilitating functionalization at the C2 or C6 positions.

Potential Regioselective Reactions:

α-Lithiation and Electrophilic Quench: Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a coordinating agent like TMEDA could selectively deprotonate one of the α-protons to the nitrogen. The resulting lithiated species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C2 position.

Transition-Metal-Catalyzed C-H Arylation/Alkylation: Using a suitable transition metal catalyst and a coupling partner (e.g., an aryl halide or an olefin), direct arylation or alkylation of the C-H bonds on the morpholine ring could be achieved. The regioselectivity would be influenced by the catalyst, ligands, and the directing ability of the N-acyl group.

| Position | Reaction Type | Potential Reagents | Potential Product |

| C2/C6 | α-Lithiation | 1. n-BuLi/TMEDA 2. Electrophile (E+) | 2-Substituted-(3,4-dinitrophenyl)(morpholino)methanone |

| C2/C6 | C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 2-Aryl-(3,4-dinitrophenyl)(morpholino)methanone |

| C3/C5 | Radical-based functionalization | Radical initiator, Functionalizing agent | 3-Substituted-(3,4-dinitrophenyl)(morpholino)methanone |

This table outlines potential strategies for regioselective functionalization based on established methods for related heterocyclic systems, as specific research on this compound is limited.

Mechanistic Insights into Chemical Transformations Involving 3,4 Dinitrophenyl Morpholino Methanone

Elucidation of Reaction Mechanisms for Synthetic Pathways

The most probable synthetic route to (3,4-Dinitrophenyl)(morpholino)methanone involves the nucleophilic acyl substitution reaction between 3,4-dinitrobenzoyl chloride and morpholine (B109124). This reaction is a standard and efficient method for the formation of amides.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,4-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. A subsequent deprotonation of the nitrogen atom, typically by another molecule of morpholine or a mild base, yields the final product, this compound, and morpholine hydrochloride.

An alternative, though less common, synthetic pathway could involve a nucleophilic aromatic substitution (SNAr) reaction. This would entail the reaction of a morpholinyl nucleophile with a 3,4-dinitrophenyl substrate bearing a suitable leaving group (e.g., a halogen) at the carbonyl carbon position. The mechanism would proceed through a resonance-stabilized Meisenheimer complex, a characteristic intermediate in SNAr reactions. The two electron-withdrawing nitro groups are crucial for activating the aromatic ring towards nucleophilic attack.

Kinetic Studies of Derivatization Reactions

Direct kinetic studies on the derivatization of this compound are not documented. However, the kinetics of its formation and subsequent reactions can be inferred from studies on analogous systems, such as the reactions of other substituted benzoyl chlorides with amines or the reactions of dinitro-aromatic compounds.

The rate of the proposed synthesis via nucleophilic acyl substitution is expected to be significantly influenced by the electronic effects of the substituents on the benzoyl chloride ring. The two nitro groups, being powerful electron-withdrawing groups, would substantially increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity would make the carbonyl group more susceptible to nucleophilic attack by morpholine, leading to a faster reaction rate compared to unsubstituted or electron-donating group-substituted benzoyl chlorides.

The general trend for the rate of reaction of substituted benzoyl chlorides with a given amine follows the order of the electron-withdrawing ability of the substituent.

Table 1: Predicted Relative Rates of Reaction of Substituted Benzoyl Chlorides with Morpholine

| Substituent on Benzoyl Chloride | Predicted Relative Rate |

|---|---|

| 4-Methoxy | Slowest |

| 4-Methyl | Slow |

| Unsubstituted | Moderate |

| 4-Chloro | Fast |

| 4-Nitro | Faster |

This table is illustrative and based on established principles of substituent effects in organic chemistry.

Kinetic studies of derivatization reactions involving the dinitrophenyl ring, such as nucleophilic aromatic substitution to displace one of the nitro groups (under harsh conditions) or reduction of the nitro groups, would also be influenced by the electronic nature of the morpholino-methanone substituent.

Stereochemical Outcomes of Chiral Derivatives

This compound itself is an achiral molecule. However, if a chiral center is introduced, for instance, by using a substituted chiral morpholine, the stereochemical outcomes of subsequent reactions would become a critical consideration. The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.comcdnsciencepub.com In a substituted chiral morpholine derivative, the substituents would preferentially occupy equatorial positions to minimize steric hindrance.

The stereochemical course of any reaction on such a chiral derivative would be influenced by several factors:

Nature of the Reagent: The size and nature of the reacting species would play a crucial role in determining the stereochemical outcome.

Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the stereoselectivity of a reaction.

For instance, in the synthesis of complex morpholines, stereoselective methods such as copper-promoted oxyamination of alkenes have been developed to control the relative and absolute stereochemistry of the resulting products. nih.gov Similar principles of asymmetric synthesis would apply to chiral derivatives of this compound.

Catalytic Effects on Reactivity and Selectivity

Catalysis can be envisioned to play a significant role in various transformations of this compound, particularly in reactions involving the dinitrophenyl group.

Catalytic Reduction of Nitro Groups:

The most prominent catalytic reaction for this molecule would be the reduction of the two nitro groups to form (3,4-Diaminophenyl)(morpholino)methanone (B1322388). This transformation is of significant interest as aromatic diamines are valuable precursors in polymer and pharmaceutical synthesis. A variety of metal catalysts are known to be effective for the reduction of dinitrophenols and other dinitrophenyl compounds. nih.govresearchgate.net

Table 2: Potential Catalytic Systems for the Reduction of the Dinitrophenyl Group

| Catalyst | Reducing Agent | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature and pressure |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Mild conditions |

| Gold Nanoparticles (AuNPs) | Sodium Borohydride (B1222165) (NaBH₄) | Aqueous medium, room temperature researchgate.net |

| Silver Nanoparticles (AgNPs) | Sodium Borohydride (NaBH₄) | Aqueous medium, room temperature researchgate.net |

This table provides examples of catalysts commonly used for nitro group reduction and their applicability can be inferred for the target compound.

The choice of catalyst and reaction conditions can sometimes allow for the selective reduction of one nitro group over the other, although this can be challenging to achieve with high selectivity in dinitrophenyl systems.

Catalysis in Synthesis:

The synthesis of this compound itself can be subject to catalysis. The reaction of 3,4-dinitrobenzoyl chloride with morpholine is often carried out in the presence of a non-nucleophilic base, which acts as a catalyst by neutralizing the HCl formed during the reaction and driving the equilibrium towards the product side.

Role of the 3,4 Dinitrophenyl Morpholino Methanone Scaffold in Advanced Organic Synthesis

As a Building Block for Complex Polyheterocyclic Systems

The dinitrophenyl group in (3,4-Dinitrophenyl)(morpholino)methanone is a key feature that can be exploited for the construction of complex polyheterocyclic systems. The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro groups or other leaving groups on the ring by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Furthermore, the nitro groups themselves can be chemically transformed. Reduction of the nitro groups to amines is a common and powerful transformation in organic synthesis. The resulting diamino-phenyl moiety can then participate in a range of cyclization reactions to form various heterocyclic rings. For instance, condensation with 1,2-dicarbonyl compounds can yield quinoxalines, while reaction with formic acid or its derivatives can lead to the formation of benzimidazole rings.

The morpholine (B109124) unit, while generally stable, can also participate in synthetic transformations, although it is more commonly retained as a structural feature in the final molecule. The presence of the carbonyl group provides a handle for further synthetic modifications.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Functional Group | Reagent/Reaction Condition | Resulting Heterocycle |

|---|---|---|

| 3,4-Dinitro Groups | Reduction (e.g., H2/Pd, Sn/HCl) followed by condensation with a 1,2-dicarbonyl compound | Quinoxaline |

| 3,4-Dinitro Groups | Reduction followed by reaction with a carboxylic acid or derivative | Benzimidazole |

Applications in the Development of Modular Synthetic Approaches

Modular synthesis relies on the assembly of complex molecules from discrete, interchangeable building blocks or modules. The structure of this compound is inherently modular, consisting of three distinct components: the 3,4-dinitrophenyl ring, the carbonyl group, and the morpholine ring.

This modularity allows for the independent modification of each part of the molecule. For example, the dinitrophenyl ring can be functionalized through SNAr reactions, as mentioned previously. The morpholine ring can be replaced with other cyclic amines to introduce structural diversity. The carbonyl group can be reduced to an alcohol or converted to other functional groups, providing further points for modification.

This "plug-and-play" approach is highly valuable in medicinal chemistry and materials science, where the systematic variation of molecular structure is crucial for optimizing properties.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. The this compound scaffold is a suitable starting point for the construction of DOS libraries due to its multiple reactive sites.

Starting from this central scaffold, a variety of synthetic pathways can be envisioned to generate a library of related but structurally distinct molecules. For example, a library could be generated by reacting the scaffold with a diverse set of nucleophiles to modify the dinitrophenyl ring. In parallel, the morpholine ring could be cleaved and reformed with a variety of amino alcohols.

The combination of these diversification strategies, potentially in a combinatorial fashion, would lead to a large and diverse library of compounds based on the this compound core.

Influence of the Scaffold on Molecular Recognition and Interaction Profiles (Chemical Perspective)

The chemical features of the this compound scaffold are expected to significantly influence its molecular recognition and interaction profiles.

Hydrogen Bonding: The two nitro groups on the phenyl ring are strong hydrogen bond acceptors. The oxygen atom of the morpholine ring and the carbonyl oxygen can also act as hydrogen bond acceptors. These features allow the molecule to participate in multiple hydrogen bonding interactions with biological targets or other molecules.

Aromatic Interactions: The electron-deficient dinitrophenyl ring can participate in π-stacking interactions with electron-rich aromatic systems. It can also engage in anion-π interactions.

Dipole-Dipole Interactions: The molecule possesses several polar functional groups (nitro, carbonyl, ether), leading to a significant molecular dipole moment. This can result in strong dipole-dipole interactions.

Table 2: Potential Molecular Interactions of the this compound Scaffold

| Structural Feature | Type of Interaction | Potential Interaction Partner |

|---|---|---|

| Dinitrophenyl Ring | π-stacking | Electron-rich aromatic rings (e.g., tryptophan, tyrosine) |

| Dinitrophenyl Ring | Anion-π interactions | Anionic species |

| Nitro Groups | Hydrogen bond acceptor | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Carbonyl Group | Hydrogen bond acceptor | Hydrogen bond donors |

| Morpholine Oxygen | Hydrogen bond acceptor | Hydrogen bond donors |

| Entire Scaffold | Dipole-dipole interactions | Polar molecules |

Future Directions and Emerging Research Avenues for 3,4 Dinitrophenyl Morpholino Methanone

Development of Highly Atom-Economical and Stereoselective Syntheses

The traditional synthesis of (3,4-Dinitrophenyl)(morpholino)methanone likely involves the acylation of morpholine (B109124) with 3,4-dinitrobenzoyl chloride, a method that, while effective, generates stoichiometric waste (e.g., HCl and the base used to neutralize it). Future research will likely focus on greener, more atom-economical alternatives that align with the principles of sustainable chemistry. chemistryviews.orgnih.gov

One promising avenue is the direct catalytic amidation of 3,4-dinitrobenzoic acid with morpholine. While challenging, advancements in catalysts, such as those based on boronic acids, iron, or ruthenium, could enable this transformation, producing water as the sole byproduct. rsc.org Such methods dramatically increase the atom economy and reduce the environmental impact of the synthesis.

Another area of development lies in the synthesis of the morpholine precursor itself. Recent protocols have demonstrated redox-neutral, one- or two-step methods for converting 1,2-amino alcohols into morpholines using reagents like ethylene (B1197577) sulfate (B86663), offering a more efficient and safer alternative to traditional multi-step procedures. chemrxiv.org

For substituted analogues, particularly those with chiral centers on the morpholine ring, developing stereoselective synthetic routes is a key goal. This could involve using chiral catalysts or starting from enantiopure amino alcohols to ensure the production of single-enantiomer products, which is crucial for applications where specific 3D structures are required.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Primary Byproduct | Atom Economy | Key Advantages |

|---|---|---|---|---|---|

| Traditional Acyl Chloride Method | 3,4-Dinitrobenzoyl chloride, Morpholine | Stoichiometric Base (e.g., Triethylamine) | Triethylammonium chloride | Low | Well-established, reliable |

| Direct Catalytic Amidation | 3,4-Dinitrobenzoic acid, Morpholine | Dehydrating Catalyst (e.g., Boron- or Metal-based) | Water | High | Green, minimal waste rsc.org |

| Redox-Neutral Amidation | 3,4-Dinitrobenzyl alcohol, Morpholine Nitrile equivalent | Ruthenium N-heterocyclic carbene complex | None | Very High (100%) | Maximizes atom economy chemistryviews.org |

Advanced Computational Design of Analogues with Tunable Reactivity

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis, saving significant time and resources. For this compound, methods like Density Functional Theory (DFT) can be employed to model its electronic structure, reactivity, and spectroscopic properties. researchgate.net

Future research could focus on designing analogues with precisely tuned reactivity. By computationally modeling the effects of adding or moving substituent groups on the dinitrophenyl ring, researchers can predict changes in key parameters. For instance, adding a third nitro group would further increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, adding an electron-donating group could decrease this reactivity.

These computational models can predict:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy generally correlates with higher susceptibility to nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of a molecule, identifying likely sites for reaction.

Bond Dissociation Energies: Calculating the energy required to break the C-N amide bond or C-NO2 bonds can inform the stability and potential reactivity of analogues under different conditions.

Such in silico screening would allow for the rational design of a library of compounds with a gradient of electronic properties, tailored for specific applications in catalysis or materials science.

| Compound Analogue | Modification | Predicted Effect on LUMO Energy | Predicted Impact on Reactivity |

|---|---|---|---|

| (2,4,5-Trinitrophenyl)(morpholino)methanone | Addition of 5-nitro group | Significantly Lowered | Increased susceptibility to SNAr |

| (3-Amino-4-nitrophenyl)(morpholino)methanone | Reduction of one nitro group | Increased | Decreased susceptibility to SNAr; introduces nucleophilic site |

| (3,4-Dinitrophenyl)(2,6-dimethylmorpholino)methanone | Steric bulk on morpholine | Slightly Altered | Potential steric hindrance at the carbonyl group |

Exploration of Novel Catalytic Reactions Utilizing the Compound as a Substrate

The electron-deficient nature of the dinitrophenyl ring makes this compound an excellent substrate for exploring novel catalytic reactions. wikipedia.org The two nitro groups, positioned ortho and para to one of the ring carbons, strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com

Future work could explore catalytic SNAr reactions where a catalyst facilitates the displacement of one of the nitro groups by a nucleophile. While SNAr reactions are often performed stoichiometrically, the development of organocatalytic or transition-metal-catalyzed systems could enable these transformations under milder conditions with a broader range of nucleophiles. nih.gov

Furthermore, the selective catalytic reduction of the nitro groups is a rich area for investigation. Catalysts could be developed to achieve:

Chemoselective Reduction: Reducing one nitro group while leaving the other intact, leading to valuable difunctional intermediates like (3-amino-4-nitrophenyl)(morpholino)methanone.

Complete Reduction: Reducing both nitro groups to form (3,4-diaminophenyl)(morpholino)methanone (B1322388). This diamine derivative could serve as a monomer for polymerization.

Catalytic systems based on platinum, gold, or silver nanoparticles have shown excellent activity for the reduction of dinitrophenols and could be adapted for this substrate. researchgate.net Advanced catalytic methods could also be explored to reduce the amide bond itself to an amine, a transformation that often requires harsh reagents but can be achieved catalytically with specific hydrosilane-based systems that tolerate nitro groups. organic-chemistry.orgresearchgate.net

Applications in Materials Science through Chemical Modification (Non-Biological)

The chemical functionality of this compound provides multiple handles for its incorporation into advanced materials. A primary route for this is the reduction of the nitro groups to reactive amine functionalities.

The resulting (3,4-diaminophenyl)(morpholino)methanone could be used as a monomer in the synthesis of high-performance polymers. For example, it could be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The pendant morpholino-methanone group would impart unique solubility, polarity, and processing characteristics to the resulting polymer backbone.

Another emerging application is in the development of functional surfaces and porous materials. The diamino-derivative could be grafted onto the surface of materials like silica (B1680970) or carbon nanotubes to introduce specific binding sites. It could also be used as a building block for creating Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), where its rigid structure and defined geometry could lead to materials with tailored porosity for applications in gas storage or catalysis.

Finally, the high nitrogen content and dinitroaromatic structure are features found in some energetic materials. researchgate.net While the morpholino group may moderate these properties, research could explore its potential as a component in co-crystals with other energetic compounds to create new materials with tailored sensitivity and performance characteristics. researchgate.net Similarly, the electron-accepting nature of the dinitrophenyl core could be exploited in the design of organic electronic materials, such as charge-transfer complexes with strong electron-donating molecules. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-dinitrophenyl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 3,4-dinitrobenzoyl chloride and morpholine. A protocol analogous to the synthesis of (3,4-dichlorophenyl)(morpholino)methanone involves reacting the acyl chloride with morpholine in a polar aprotic solvent (e.g., THF) under inert conditions. Purification via flash column chromatography (silica gel, gradient elution with hexane/EtOAc) is recommended, yielding ~95% purity .

- Critical Parameters : Temperature control (0–25°C) and stoichiometric excess of morpholine (1.2–1.5 equiv) minimize side reactions. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Analytical Approach :

- ¹H NMR : Expect signals for the morpholine ring protons (δ 3.4–3.7 ppm, multiplet) and aromatic protons from the dinitrophenyl group (δ 7.5–8.5 ppm, coupling patterns dependent on substitution).

- ¹³C NMR : Key peaks include the carbonyl carbon (δ ~168 ppm), morpholine carbons (δ 45–70 ppm), and aromatic carbons (δ 120–140 ppm). Compare with analogous compounds like (3,4-dichlorophenyl)(morpholino)methanone (¹³C δ 168.0 for carbonyl) .

- Validation : Use DEPT-135 to distinguish CH₃/CH₂ groups and HSQC for C-H correlation.

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Procedure : Test mixed solvents like ethanol/water or dichloromethane/hexane. For similar morpholino methanones, ethanol/water (4:1) yielded crystals with >99% purity. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dinitrophenyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing nitro groups activate the aromatic ring for NAS but introduce steric hindrance. Computational modeling (DFT) can predict preferred attack sites. For example, in (3,4-dichlorophenyl) analogs, regioselective substitution occurs at the less hindered C5 position .

- Experimental Design :

- Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides).

- Use HPLC to track substituent distribution (e.g., C5 vs. C6 products) .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NOESY correlations) for this compound derivatives?

- Resolution Workflow :

Confirm sample purity via HPLC-MS.

Re-examine NMR acquisition parameters (e.g., solvent deuteration, temperature).

Perform X-ray crystallography to unambiguously assign structure, as done for (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone .

Q. How can computational methods predict the biological activity of this compound against kinase targets?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The morpholino group may form hydrogen bonds with hinge-region residues (e.g., Met793).

- QSAR Modeling : Correlate nitro group topology (Hammett σ constants) with IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。